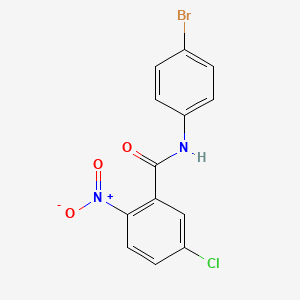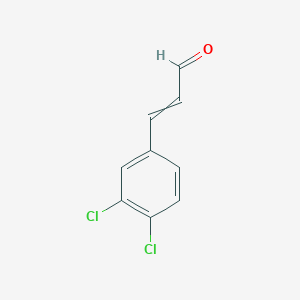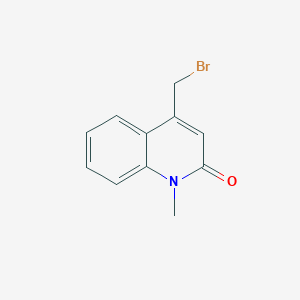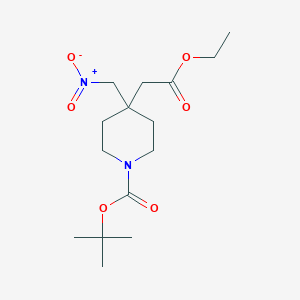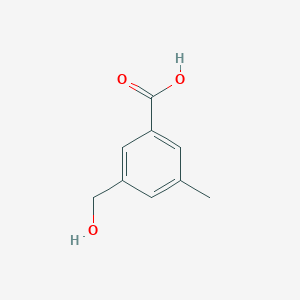
3-(Hydroxymethyl)-5-methylbenzoic acid
Overview
Description
3-(Hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
-
Oxidation with Potassium Permanganate
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Potassium permanganate (KMnO4)
- Solvent: Aqueous solution
- Conditions: Acidic medium, typically sulfuric acid (H2SO4)
- Product: this compound
-
Oxidation with Chromium Trioxide
- Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
- Oxidizing Agent: Chromium trioxide (CrO3)
- Solvent: Acetone or dichloromethane
- Conditions: Acidic medium, typically acetic acid (CH3COOH)
- Product: this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
-
Oxidation
- The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
- Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
- Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
- Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).
Major Products Formed
Oxidation: 3-Carboxy-5-methylbenzoic acid
Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol
Substitution: Esters, ethers, halides depending on the reagents used
Scientific Research Applications
3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used as an intermediate in the synthesis of drug candidates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
3-(Hydroxymethyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:
-
3-Hydroxy-5-methylbenzoic acid
- Lacks the hydroxymethyl group, affecting its reactivity and applications.
-
4-Hydroxymethylbenzoic acid
- The position of the hydroxymethyl group on the benzene ring differs, leading to variations in chemical behavior.
-
3-Methyl-5-hydroxybenzoic acid
- The position of the methyl and hydroxyl groups is reversed, influencing its chemical properties.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
BIOXYUWVLDTYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
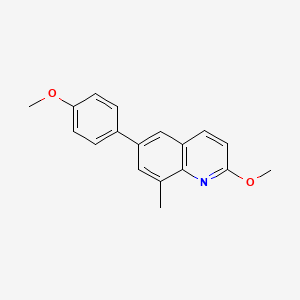
![(3,5-Dimethylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8748455.png)

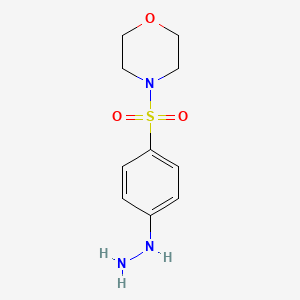
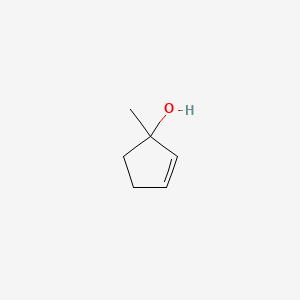
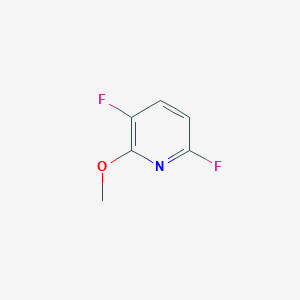
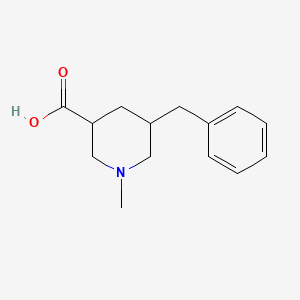
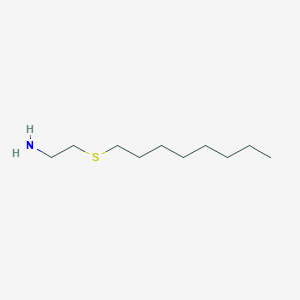
![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)
